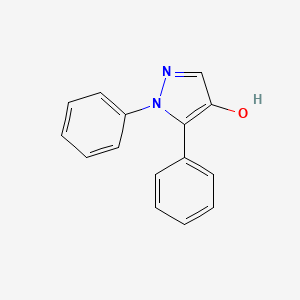

1,5-Diphenyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

89193-21-5 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1,5-diphenylpyrazol-4-ol |

InChI |

InChI=1S/C15H12N2O/c18-14-11-16-17(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11,18H |

InChI Key |

LAFNTELCHJNPCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)O |

Origin of Product |

United States |

Synthesis and Structural Elucidation of 1,5 Diphenyl 1h Pyrazol 4 Ol

Established Synthetic Methodologies

The synthesis of 1,5-Diphenyl-1H-pyrazol-4-ol and its derivatives is well-documented in chemical literature. A prevalent method involves the cyclocondensation reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com For instance, the reaction of phenylhydrazine (B124118) with benzoylacetone (B1666692) or acetophenone (B1666503) derivatives in a suitable solvent like acetic acid or ethanol (B145695) under reflux conditions can yield the desired pyrazole (B372694).

Another significant synthetic route utilizes chalcone (B49325) epoxides as starting materials. scispace.com For example, trans-1,3-diphenyl-2,3-epoxy-1-propanone, which can be synthesized from benzaldehyde (B42025) and 2-bromoacetophenone, reacts with 2,4-dinitrophenylhydrazine (B122626) in glacial acetic acid to produce 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol with a high yield of 85.5%. scispace.comresearchgate.netajol.info This method highlights the versatility of epoxides as synthons in heterocyclic chemistry.

More recent approaches have focused on developing more efficient and environmentally benign synthetic protocols. These include copper-catalyzed condensation reactions that can be performed at room temperature and multicomponent reactions that allow for the one-pot synthesis of polysubstituted pyrazoles from readily available starting materials. nih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions Leading to Pyrazole-4-ol Scaffolds

Spectroscopic and Crystallographic Characterization

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Data:

| Technique | Observation |

| FTIR (cm⁻¹) | A characteristic broad absorption band for the O-H stretching vibration is typically observed. For a derivative like 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, bands around 3276 cm⁻¹ (OH), 3068 cm⁻¹ (Aromatic C-H), 1618 cm⁻¹ (C=N), and 1584 cm⁻¹ (C=C) are seen. scispace.com |

| ¹H NMR (ppm) | The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration. In 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the OH proton appears as a singlet at δ 11.35 ppm in CDCl₃. The aromatic protons of the phenyl rings typically resonate in the range of δ 7.0-8.5 ppm. scispace.com |

| ¹³C NMR (ppm) | The carbon spectrum provides information about the carbon framework. For 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, signals for the aromatic carbons are observed between δ 116 and 148 ppm. scispace.com |

| Mass Spectrometry | The molecular ion peak confirms the molecular weight of the compound. For 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, the calculated m/z is 402.00, and the found value is 402.3. scispace.com |

Crystallographic Data:

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state. researchgate.netbohrium.com For a related compound, 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine, the crystal structure reveals a monoclinic system with the space group P2₁/c. jst.go.jp In another example, the crystal structure of a diphenylborinate complex of a hydroxypyrazole derivative shows a tetrahedral geometry around the boron atom. iucr.org The phenyl rings attached to the pyrazole core are often not coplanar with the heterocyclic ring, adopting twisted conformations to minimize steric hindrance.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,5 Diphenyl 1h Pyrazol 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of organic compounds. For 1,5-Diphenyl-1H-pyrazol-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide definitive proof of its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show signals corresponding to the protons of the two distinct phenyl rings and the single proton on the pyrazole (B372694) ring.

The key expected signals are:

Aromatic Protons (Ar-H): The ten protons on the two phenyl rings (one attached to N1 and one to C5) would typically appear as a complex multiplet in the range of δ 7.20–7.90 ppm. The specific chemical shifts would vary depending on the electronic environment imparted by their connection to the pyrazole ring. For comparison, the aromatic protons in the related compound 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol appear in the range of δ 7.49-7.82 ppm for the unsubstituted phenyl groups. scispace.com

Pyrazole C3-H Proton: The molecule lacks a proton at position 4 due to the hydroxyl group. However, it possesses a single proton at the C3 position of the pyrazole ring. This proton would likely appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift would be influenced by the aromatic nature of the pyrazole ring.

Hydroxyl Proton (OH): The hydroxyl proton is expected to produce a broad singlet. Its chemical shift is highly variable (typically δ 4.0-12.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding. In a related dinitrophenyl derivative, this peak was observed at a downfield shift of δ 11.35 ppm. scispace.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H (N1 & C5) | 7.20 - 7.90 | Multiplet (m) | 10H |

| Pyrazole C3-H | ~7.5 - 8.5 | Singlet (s) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and Distortionless Enhancement by Polarization Transfer (DEPT) Studies

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the plane of symmetry bisecting the phenyl rings, this compound is expected to show a total of 11 distinct carbon signals (7 aromatic carbons and 4 pyrazole carbons).

The expected ¹³C NMR signals would be:

Aromatic Carbons: Signals for the phenyl ring carbons would appear in the typical aromatic region of δ 120–140 ppm. This would include signals for the CH carbons and the quaternary (C-ipso) carbons.

Pyrazole Carbons: Three quaternary carbons (C4, C5, and the carbon attached to the N1-phenyl group) and one CH carbon (C3) are present in the pyrazole ring. The C4 carbon, bearing the hydroxyl group, is expected to be significantly deshielded, appearing around δ 150-160 ppm. The C5 carbon, attached to a phenyl group and a nitrogen, would also be downfield, likely in the δ 140-150 ppm range. The C3 carbon would appear as a CH signal in the aromatic region.

DEPT studies are instrumental in distinguishing between CH, CH₂, and CH₃ groups.

DEPT-90: Would only show signals for carbons with one attached proton (CH), which in this case would be the C3 of the pyrazole ring and the CH carbons of the phenyl rings.

DEPT-135: Would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. For this molecule, all CH carbons (from the phenyl rings and C3 of the pyrazole) would appear as positive peaks. Quaternary carbons (C4, C5, and the ipso-carbons) would be absent from both DEPT spectra. This technique provides definitive evidence for the number of protons attached to each carbon. mdpi.com

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

|---|---|---|

| Phenyl CH | 120 - 130 | Positive |

| Phenyl C-ipso | 130 - 140 | Absent |

| Pyrazole C3 | ~125 - 135 | Positive |

| Pyrazole C4-OH | ~150 - 160 | Absent |

Advanced Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between adjacent protons within each phenyl ring, helping to trace their connectivity. No correlation would be seen for the C3-H proton, confirming it is isolated.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals of the phenyl rings and the C3-H to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for mapping the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

Correlations from the ortho-protons of the N1-phenyl ring to the C5 carbon of the pyrazole ring.

Correlations from the ortho-protons of the C5-phenyl ring to the C4 and C5 carbons of the pyrazole ring.

Correlations from the C3-H proton to the C4 and C5 carbons, which would be crucial for assigning these quaternary carbons. These techniques, when used together, allow for the complete and unambiguous assignment of the entire molecular structure. cbijournal.comacgpubs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200–3500 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group involved in hydrogen bonding. nih.gov

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹.

C=N and C=C Stretches: The conjugated system of the pyrazole and phenyl rings would give rise to a series of medium to strong absorptions in the 1450–1610 cm⁻¹ region. For instance, a related dinitrophenyl derivative shows bands at 1618 cm⁻¹ (C=N) and 1584 cm⁻¹ (C=C). scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of this compound, encompassing the two phenyl rings and the pyrazole core, constitutes a significant chromophore. This would lead to strong absorption in the UV region, corresponding to π→π* electronic transitions. While specific data is unavailable, a structurally similar compound, 1-methyl-3,5-diphenyl-1H-pyrazole, exhibits a maximum absorption (λ_max) at 254 nm, which can be considered a reasonable estimate for the primary absorption band. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (Molecular Formula: C₁₅H₁₂N₂O), the calculated molecular weight is approximately 236.27 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would be expected to show:

Molecular Ion Peak (M⁺): A strong peak at a mass-to-charge ratio (m/z) of 236.

Key Fragmentation Patterns: The fragmentation would likely involve the stable aromatic and heterocyclic rings. Common fragmentation pathways for such structures include:

Loss of a hydrogen atom to give an [M-1]⁺ peak.

Loss of carbon monoxide (CO) from the enol form, leading to a fragment at m/z 208.

Cleavage of the phenyl groups, resulting in peaks at m/z 159 ([M-C₆H₅]⁺) and m/z 77 ([C₆H₅]⁺).

Loss of N₂, a characteristic fragmentation for some nitrogen-containing heterocycles, leading to a fragment at m/z 208.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique would unambiguously confirm the 1,5-substitution pattern of the phenyl groups on the pyrazole ring.

Key structural details that would be elucidated include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the aromaticity of the rings and the geometry around the nitrogen and oxygen atoms.

Tautomeric Form: It would definitively establish the existence of the 4-hydroxy (enol) tautomer in the crystal lattice, as opposed to a possible keto tautomer (pyrazol-4-one).

Planarity and Conformation: It would reveal the dihedral angles between the pyrazole ring and the two phenyl rings, indicating the degree of twisting in the molecule.

Intermolecular Interactions: The crystal packing would show how molecules interact in the solid state, identifying any hydrogen bonding involving the hydroxyl group or π–π stacking interactions between the aromatic rings.

While a crystal structure for this compound is not available, data from the related compound 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine illustrates the type of information obtained. It was found to crystallize in a monoclinic P2₁/c space group. jst.go.jp Such data provides the fundamental unit cell dimensions and symmetry of the crystal lattice.

Table 3: Example of Crystallographic Data (from the related compound 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine jst.go.jp)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5700(6) |

| b (Å) | 12.2810(13) |

| c (Å) | 12.1750(13) |

| β (°) | 94.429(7) |

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without experimental single-crystal X-ray diffraction data, the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ) for this compound cannot be determined.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of intramolecular bond lengths, bond angles, and torsional angles requires a solved crystal structure. This information is not available in the public domain for this compound.

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, and the resulting crystal packing architecture are specific to the compound's solid-state structure. In the absence of crystallographic data for this compound, a definitive elucidation of these features is not possible.

Theoretical and Computational Investigations of 1,5 Diphenyl 1h Pyrazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important method for investigating the electronic structure of molecules. scispace.comaps.org It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 1,5-Diphenyl-1H-pyrazol-4-ol.

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its properties and reactivity. Computational studies have shown that the phenyl rings in diphenyl-pyrazole derivatives are not coplanar with the central pyrazole (B372694) ring. Instead, they adopt twisted conformations to minimize steric hindrance and maximize conjugative stabilization.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. rsc.orgresearchgate.net

In pyrazole derivatives, the HOMO is often localized on the phenyl rings and the pyrazole core, while the LUMO can be distributed over different parts of the molecule depending on the substituents. For instance, in 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, the HOMO is concentrated on the three-phenyl rings and the pyrazole core, whereas the LUMO is localized on the 2-aminobenzoyl group and parts of the pyrazole nucleus. researchgate.net This distribution suggests that an electronic transition would involve a charge transfer from the phenyl rings to the substituted benzoyl moiety and the pyrazole nitrogen atoms. researchgate.net

A study on various pyrazole derivatives calculated HOMO and LUMO energies using the B3LYP/6-31G(d,p) basis set. rsc.org The energy gap (ΔE) was found to be a significant parameter in determining chemical reactivity. rsc.org For example, one compound with a low ΔE was identified as having heightened chemical reactivity. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 5 | -6.01 | -1.21 | 4.80 |

| Compound 7 | -5.69 | -1.32 | 4.37 |

| Compound 9 | -5.83 | -1.39 | 4.44 |

| Compound 10 | -6.42 | -2.29 | 4.13 |

| Compound 11 | -6.07 | -1.15 | 4.92 |

| Compound 14 | -6.15 | -1.28 | 4.87 |

| Compound 17 | -6.19 | -0.45 | 5.74 |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further characterize the molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value indicates higher reactivity. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For example, a study on a series of pyrazole compounds found that one compound with a high hardness and low softness had lower intramolecular charge transfer, while another with a high electrophilicity index was highly reactive. rsc.org

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Compound 5 | 3.61 | 2.40 | 0.42 | 2.71 |

| Compound 7 | 3.51 | 2.19 | 0.46 | 2.81 |

| Compound 9 | 3.61 | 2.22 | 0.45 | 2.93 |

| Compound 10 | 4.36 | 2.07 | 0.48 | 4.60 |

| Compound 11 | 3.61 | 2.46 | 0.41 | 2.65 |

| Compound 14 | 3.72 | 2.44 | 0.41 | 2.84 |

| Compound 17 | 3.32 | 2.87 | 0.35 | 1.92 |

Molecular Orbital Analysis, Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Semi-Empirical Methods in Conformational and Electronic Structure Studies

While DFT provides high accuracy, semi-empirical methods offer a faster computational alternative, particularly for very large systems or for initial exploratory studies. researchgate.net Methods like PM6 have been used to obtain reasonable estimates of molecular properties, including heats of formation and electronic values. researchgate.net For pyrazole derivatives, semi-empirical calculations can be employed for initial geometry optimizations and to study conformational landscapes before refining the results with more rigorous DFT or ab initio methods. researchgate.netresearchgate.net For instance, early studies used semi-empirical INDO calculations to determine tautomeric ratios of various azoles. mdpi.com

Mechanistic Elucidation of Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely pathway. For pyrazole synthesis, computational studies can help understand the regioselectivity of cyclization reactions. For example, in the synthesis of 1,5-disubstituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines, computational modeling can predict which nitrogen of the hydrazine (B178648) will attack which carbonyl group, leading to the observed isomer. mdpi.com

Theoretical Studies on Tautomerism and Conformational Preferences of Pyrazole-4-ol Systems

Tautomerism is a key feature of many pyrazole derivatives and can significantly influence their reactivity and biological activity. mdpi.comencyclopedia.pub Pyrazole-4-ols can exist in equilibrium with their keto tautomers, 1,2-dihydro-pyrazol-4-ones. The relative stability of these tautomers is influenced by factors such as the nature and position of substituents, the solvent, and temperature. researchgate.netresearchgate.net

Theoretical calculations are instrumental in predicting the preferred tautomeric form. Studies on related pyrazol-5-ol systems have shown that the equilibrium can be shifted by substituents. researchgate.net For instance, electron-donating groups tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H tautomer in monosubstituted pyrazoles. researchgate.net The presence of water molecules can also significantly lower the energy barriers for proton transfer between tautomers by forming stabilizing hydrogen bonds. mdpi.com DFT calculations, often in combination with continuum solvent models, can provide reliable predictions of the tautomeric equilibrium constants in different media. longdom.org

Coordination Chemistry of Pyrazole 4 Ol Ligands

Ligand Design and Coordination Modes of Pyrazole-4-ols with Metal Centers

The design of ligands is a critical aspect of coordination chemistry, dictating the structure and properties of the resulting metal complexes. Pyrazole-based ligands, including 1,5-Diphenyl-1H-pyrazol-4-ol, are particularly noteworthy due to their adaptable coordination behavior. researchgate.net The presence of a hydroxyl group (-OH) at the 4-position of the pyrazole (B372694) ring, combined with the two adjacent nitrogen atoms, allows for several potential coordination modes.

The this compound ligand can act as a monodentate ligand, coordinating to a metal center through one of the pyrazole nitrogen atoms. Alternatively, it can function as a bidentate ligand, chelating to a metal ion through a nitrogen atom and the deprotonated oxygen of the hydroxyl group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances complex stability. The specific coordination mode adopted is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. researchgate.net

Complexation with Transition Metal Ions: Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various synthetic routes. A common method involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) with the pyrazole-4-ol ligand in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group. The resulting complexes can be isolated as crystalline solids and characterized using a range of spectroscopic and analytical techniques.

A variety of transition metal complexes with pyrazole-based ligands have been synthesized and studied. For example, complexes of copper(II), nickel(II), cobalt(II), and zinc(II) with pyrazole derivatives have been reported. nih.gov These complexes exhibit diverse coordination geometries, including square planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the stoichiometry of the reaction. The magnetic and electronic properties of these complexes are also of interest, with some exhibiting interesting magnetic behavior or luminescent properties. researchgate.net

Table 1: Examples of Transition Metal Complexes with Pyrazole-based Ligands

| Metal Ion | Ligand | Coordination Geometry | Reference |

| Cu(II) | Pyrazole-derived Schiff base | Square pyramidal | bohrium.com |

| Ni(II) | Pyrazole-derived Schiff base | Pentagonal bipyramidal | bohrium.com |

| Co(II) | Pyrazole-derived Schiff base | Pentagonal bipyramidal | bohrium.com |

| Zn(II) | 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine | Distorted tetrahedral | researchgate.net |

| Cd(II) | 4-(3,5-diphenyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)pyrimidine | Distorted trigonal bipyramidal | researchgate.net |

Development of Coordination Polymers and Metal-Organic Frameworks Featuring Pyrazole-4-ol Moieties

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are extended structures built from metal ions or clusters connected by organic ligands. kyoto-u.ac.jprsc.org The use of pyrazole-based ligands, including those with hydroxyl functionalities, in the construction of CPs and MOFs has gained considerable attention. researchgate.netuninsubria.it The ability of pyrazolate anions to bridge two metal centers is a key feature that facilitates the formation of these extended networks. nih.gov

The design of CPs and MOFs incorporating this compound moieties involves the careful selection of metal ions and reaction conditions to promote the formation of one-, two-, or three-dimensional structures. The bridging capability of the pyrazolate ligand, formed upon deprotonation of the hydroxyl group, allows for the connection of multiple metal centers, leading to the formation of extended networks. The phenyl substituents on the pyrazole ring can also influence the topology of the resulting framework by directing the self-assembly process through steric effects and intermolecular interactions. uninsubria.it

The resulting CPs and MOFs can exhibit a range of interesting properties, including porosity, which is the ability to adsorb and store guest molecules within their frameworks. kyoto-u.ac.jp The permanent porosity of some pyrazolate-based MOFs has been demonstrated through gas adsorption studies. uninsubria.it These materials have potential applications in areas such as gas storage and separation, catalysis, and sensing. The structural flexibility observed in some of these frameworks, where the structure can change in response to external stimuli such as the presence of guest molecules, is another area of active research. uninsubria.it

Investigation of Metal-Ligand Cooperative Reactivities in Pyrazole-Based Systems

Metal-ligand cooperativity refers to the synergistic action of a metal center and its coordinated ligand in promoting a chemical reaction. rsc.org Protic pyrazole ligands, which possess a potentially acidic N-H group, are well-suited for engaging in such cooperative reactivity. nih.gov The deprotonation of the pyrazole N-H or, in the case of this compound, the O-H group, can play a crucial role in catalytic cycles.

In pyrazole-based systems, the ligand can act as a proton shuttle, facilitating proton transfer steps that are often key to catalytic transformations. acs.org For example, the pyrazolate form of the ligand can act as an internal base, deprotonating a substrate molecule, while the protonated pyrazole can act as an acid to protonate a reaction intermediate. This type of metal-ligand cooperativity can lead to enhanced catalytic activity and selectivity compared to systems where the ligand is merely a spectator. nih.gov

Pincer-type pyrazole complexes, where the pyrazole moieties are held in a rigid framework, have been instrumental in demonstrating and studying metal-ligand cooperativity. nih.gov These systems have shown that the protic pyrazole units can be reversibly deprotonated, and this proton responsiveness can be harnessed to drive catalytic reactions. While the focus has often been on N-H protic pyrazoles, the principles of metal-ligand cooperativity are equally applicable to systems involving the O-H group of pyrazol-4-ols.

Design and Advanced Applications of Pyrazole-Metal Complexes in Catalytic Systems

The unique properties of pyrazole-metal complexes have led to their exploration in a wide range of catalytic applications. The ability to tune the electronic and steric properties of the pyrazole ligand through substitution allows for the rational design of catalysts with specific activities and selectivities. mdpi.comnih.gov

Pyrazole-based metal complexes have been investigated as catalysts for various organic transformations, including C-C bond-forming reactions, oxidation reactions, and polymerization. mdpi.com For example, palladium complexes bearing pyrazole-based ligands have been shown to be effective catalysts in cross-coupling reactions. mdpi.com The design of these catalytic systems often involves the incorporation of specific functional groups onto the pyrazole ligand to enhance catalytic performance or to facilitate catalyst recovery and reuse.

The development of catalysts based on this compound would leverage the coordination properties of the pyrazol-4-ol moiety in conjunction with the steric and electronic influence of the phenyl substituents. The potential for metal-ligand cooperativity, as discussed in the previous section, offers a promising avenue for the design of highly efficient and selective catalysts. The application of these complexes in areas such as fine chemical synthesis and materials science continues to be an active area of research. mdpi.com

Reactivity and Derivatization Pathways of 1,5 Diphenyl 1h Pyrazol 4 Ol Scaffolds

Functional Group Transformations at the Hydroxyl Moiety

The hydroxyl group at the C4 position of the pyrazole (B372694) ring is a key site for functionalization, enabling transformations such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group of 1,5-diphenyl-1H-pyrazol-4-ol can readily undergo esterification to form the corresponding esters. This transformation is typically achieved by reacting the pyrazol-4-ol with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid anhydride, often in the presence of a base to facilitate the reaction. For instance, the synthesis of pyrazole carboxylates can be achieved through this route. An example includes the formation of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate from the corresponding carboxylic acid, a reaction that proceeds via an esterification mechanism. researchgate.netalfa-chemistry.com Similarly, multi-step syntheses involving the condensation of aldehydes with urea (B33335) or thiourea (B124793) derivatives, followed by cyclization to form a pyrimidine (B1678525) ring and subsequent esterification, have been reported to yield complex molecules like propan-2-yl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. evitachem.com

Etherification reactions at the hydroxyl group are also feasible, providing access to a range of pyrazole ethers. These reactions typically involve the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic pyrazolate anion, which is then reacted with an alkyl halide or another electrophilic species.

| Reactant | Reagent | Product Type | Reference |

| This compound | Acyl Chloride/Anhydride | Pyrazole Ester | researchgate.netalfa-chemistry.com |

| This compound | Alkyl Halide | Pyrazole Ether | N/A |

| Pyrazole carboxylic acid | Propan-2-ol | Pyrazole Ester | evitachem.com |

Oxidation Reactions Leading to Pyrazole-4-one Derivatives

Oxidation of the hydroxyl group of this compound provides a direct route to the corresponding 1,5-diphenyl-1H-pyrazole-4,5-dione or its tautomeric form, 1,5-diphenyl-1H-pyrazol-4-one. This transformation can be accomplished using various oxidizing agents. While direct oxidation of this compound is not extensively detailed in the provided literature, analogous oxidations of similar heterocyclic alcohols are well-established. For example, the oxidation of a hydroxyethyl (B10761427) group attached to a pyrazole ring to form a carbonyl group has been described, indicating the feasibility of such a transformation on the pyrazol-4-ol itself.

Electrophilic Aromatic Substitution on the Phenyl Rings of this compound

The phenyl rings at the N1 and C5 positions of the pyrazole scaffold are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is influenced by the reaction conditions, particularly the acidity of the medium.

Under neutral or mildly acidic conditions, electrophilic substitution, such as nitration with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) or bromination in chloroform, tends to occur at the C4 position of the pyrazole ring. researchgate.net However, in strongly acidic media, such as a mixture of nitric and sulfuric acids, the pyrazole ring becomes protonated and thus deactivated towards electrophilic attack. cdnsciencepub.com In this scenario, the phenyl group at the N1 position becomes the primary site for substitution, with the electrophile preferentially adding to the para position. researchgate.netcdnsciencepub.com This dual reactivity provides a valuable tool for selectively functionalizing either the pyrazole core or the peripheral phenyl rings.

| Reaction | Reagents | Primary Substitution Site | Product Example | Reference |

| Nitration | HNO₃ / Ac₂O | Pyrazole C4 | 4-Nitro-1,5-diphenyl-1H-pyrazole | researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | N1-Phenyl (para) | 1-(4-Nitrophenyl)-5-phenyl-1H-pyrazole | researchgate.netcdnsciencepub.com |

| Bromination | Br₂ / CHCl₃ | Pyrazole C4 | 4-Bromo-1,5-diphenyl-1H-pyrazole | researchgate.net |

| Bromination | Br₂ / H₂SO₄ / Ag₂SO₄ | N1-Phenyl (para) | 1-(4-Bromophenyl)-5-phenyl-1H-pyrazole | researchgate.net |

Reactions Leading to Annulated Pyrazole Systems (e.g., Pyrazoline Formation)

The this compound scaffold can serve as a precursor for the synthesis of more complex, fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines and pyrazolo[4,3-c]pyridines. These reactions typically require initial functionalization of the pyrazole ring to introduce reactive handles for subsequent cyclization reactions.

Homocoupling Reactions for the Synthesis of Bi-Pyrazole Ligands

The synthesis of bi-pyrazole ligands, which are of significant interest in coordination chemistry, can be achieved through the homocoupling of pyrazole derivatives. While direct homocoupling of this compound is not explicitly described, several methods exist for the coupling of functionalized pyrazoles.

One prominent method is the palladium-catalyzed oxidative homocoupling of pyrazole boronic esters. rsc.org This reaction provides a facile route to symmetric 4,4'-bipyrazoles. Another approach involves the Negishi-type homocoupling of 4-iodopyrazoles. nih.gov These methods typically require the initial conversion of the pyrazole into a more reactive derivative, such as a boronic ester or a halo-pyrazole. The resulting bi-pyrazole systems can serve as versatile ligands for the construction of metal-organic frameworks and other coordination complexes. rsc.orgnih.govosti.gov

| Coupling Method | Pyrazole Substrate | Catalyst | Product Type | Reference |

| Oxidative Homocoupling | Pyrazole Boronic Ester | Pd(PPh₃)₄ | 4,4'-Bipyrazole | rsc.org |

| Negishi-type Homocoupling | 4-Iodopyrazole | Not specified | 4,4'-Bipyrazole | nih.gov |

Functionalization of Pyrazole-4-ol Carboxylic Acid and Related Derivatives

While the direct functionalization of this compound carboxylic acid is not extensively covered, studies on related pyrazole carboxylic acids provide significant insight into the potential derivatization pathways. For example, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid have been shown to be versatile starting materials for a range of transformations. researchgate.netdntb.gov.uanih.govkayseri.edu.tr

The carboxylic acid functionality can be readily converted into an acid chloride, which then serves as a highly reactive intermediate for the synthesis of esters and amides through reactions with various alcohols and amines, respectively. researchgate.netdntb.gov.uanih.govkayseri.edu.trkayseri.edu.tr For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine (B105623) can lead to the formation of a corresponding pyrazole-3-carboxamide. dntb.gov.uanih.govkayseri.edu.tr Furthermore, these dicarboxylic acid derivatives can undergo cyclocondensation reactions to form fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazolo[3,4-d]pyridazinone derivatives. researchgate.net The nitrile derivative, obtained from the dehydration of the primary amide, can also be a key intermediate for further cyclizations. researchgate.net

| Pyrazole Precursor | Reagent | Product Type | Reference |

| 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid | Thionyl Chloride | Pyrazole-3,4-dicarbonyl chloride | researchgate.net |

| Pyrazole-3-carboxylic acid chloride | Alcohols / Amines | Esters / Amides | researchgate.netdntb.gov.uanih.govkayseri.edu.trkayseri.edu.tr |

| Pyrazole-3,4-dicarboxylate | Hydrazine (B178648) | Pyrazolo[4,3-d]pyridazine-4,7-dione | scirp.org |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride | 2,3-Diaminopyridine | Pyrazole-3-carboxamide | dntb.gov.uanih.govkayseri.edu.tr |

Advanced Applications in Chemical Research Excluding Prohibited Areas

Catalysis

Pyrazole (B372694) derivatives have established themselves as highly effective ligands and catalysts in a multitude of organic reactions. researchgate.net Their potency stems from the ability of the pyrazole ring's nitrogen atoms to coordinate with metal centers, which can enhance the catalytic activity and selectivity of metal complexes. ijrpr.comnih.gov This coordination allows for the fine-tuning of the catalyst's steric and electronic properties by modifying substituents on the pyrazole core, a crucial aspect for optimizing catalytic performance in various transformations. arkat-usa.orgrsc.org

Design and Application of Pyrazole-Based Catalysts in Organic Transformations

The design of pyrazole-based catalysts is a dynamic area of research, focusing on creating ligands that can stabilize metal complexes and facilitate challenging organic transformations. ijrpr.comarkat-usa.org The versatility of the pyrazole structure allows for diverse modifications, enabling chemists to adjust the steric hindrance and electron-donating capabilities of the ligands. arkat-usa.org This "tunability" is critical for optimizing catalytic cycles, influencing reaction rates, and controlling selectivity. ijrpr.com

Protic pyrazoles, which have an N-H group, are particularly interesting. The proton on the nitrogen can participate in reactions, leading to metal-ligand cooperation where both the metal center and the ligand are actively involved in bond activation. nih.govresearchgate.net This bifunctional nature can lead to unique reactivity and more efficient catalytic pathways. nih.gov Pyrazole-containing ligands have been successfully employed in a range of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and C-H activation, which are fundamental processes in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries. ijrpr.com

Catalytic Oxidation Reactions Utilizing Pyrazole-Metal Complexes

Pyrazole-metal complexes have shown significant promise in catalyzing oxidation reactions, which are fundamental transformations in both biological systems and industrial chemistry. bohrium.commdpi.com Researchers have synthesized and investigated various pyrazole-based ligands whose metal complexes, particularly with copper(II), mimic the activity of enzymes like catecholase, which oxidizes catechols to o-quinones. bohrium.combohrium.com

The catalytic efficiency of these systems is highly dependent on several factors, including the structure of the pyrazole ligand, the choice of metal ion, the counterion of the metal salt, and the solvent used for the reaction. mdpi.combohrium.com For instance, studies have shown that copper(II) complexes are generally more effective than those with other metals for catechol oxidation, reflecting the role of copper in the active sites of natural catecholase enzymes. bohrium.com The solvent also plays a critical role; for example, some copper-pyrazole complexes exhibit the highest catalytic rates in tetrahydrofuran (B95107) (THF) or methanol, while showing no activity in acetonitrile. bohrium.commdpi.com

Below is a table summarizing the catalytic activity of different pyrazole-based ligand/metal combinations in the oxidation of 2-aminophenol (B121084) (OAP) and catechol.

| Ligand/Metal Combination | Substrate | Solvent | Catalytic Rate (V, μmol.L⁻¹ min⁻¹) | Reference |

|---|---|---|---|---|

| L6/Cu(CH₃COO)₂ | Catechol | THF | 5.596 | bohrium.com |

| L4/CoCl₂ | 2-Aminophenol | THF | 2.034 | bohrium.com |

| L2/Cu(CH₃COO)₂ | Catechol | Methanol | 41.67 (Vmax) | mdpi.com |

| L4/CuSO₄ | Catechol | Methanol | Best Catalytic Process | bohrium.com |

Suzuki Coupling and Other Cross-Coupling Reactions Catalyzed by Pyrazole Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. arkat-usa.orgktu.edu Pyrazole derivatives have emerged as effective ligands for palladium catalysts in these transformations. arkat-usa.orgrsc.org The design of pyrazole-tethered phosphine (B1218219) ligands, for example, combines the coordination properties of the pyrazole nitrogen with the electron-donating ability of the phosphine group, creating an efficient catalytic environment. arkat-usa.org

These catalyst systems have been successfully applied to the Suzuki coupling of aryl halides (including bromides and triflates) with arylboronic acids, producing biaryl compounds that are important structural motifs in pharmaceuticals and materials. arkat-usa.orgrsc.orgrsc.org The steric bulk of the substituents on the pyrazole ligand can significantly enhance catalytic activity. rsc.org Research has shown that bulky bis(pyrazolyl)palladium(II) complexes are effective pre-catalysts, achieving high conversion rates. rsc.orgrsc.org Furthermore, the electronic nature of the substrates plays a role; higher conversions are often observed when an electron-withdrawing group is present on the aryl halide. rsc.orgrsc.org Beyond Suzuki reactions, these pyrazole-based palladium systems also facilitate other important cross-coupling reactions, such as the amination of aryl halides. arkat-usa.org

The table below presents results from Suzuki-Miyaura cross-coupling reactions using pyrazole-based palladium catalysts.

| Catalyst System | Substrates | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / Ligand 1 | Aryl bromide + Phenylboronic acid | Toluene, 80-85 °C | 70-80% yield | arkat-usa.org |

| Pyridine-Pyrazole/Pd(II) complex 4 | 4'-Bromoacetophenone + Phenylboronic acid | H₂O/EtOH, Microwave | 98% isolated yield | nih.gov |

| Phenyl bearing pre-catalyst 7 | Bromobenzene + Phenylboronic acid | 140 °C, 4 h | 98% conversion | rsc.orgrsc.org |

| Tertiary butyl bearing pre-catalyst 8 | Bromobenzene + Phenylboronic acid | 140 °C, 4 h | 81% conversion | rsc.orgrsc.org |

Materials Science and Engineering

The unique photophysical and electronic properties of pyrazole-containing compounds make them attractive candidates for applications in advanced materials. ijrpr.comijcce.ac.ir Their inherent aromaticity, coupled with the ability to act as electron donors, allows for the creation of functional materials for electronics and other fields. ijrpr.comijcce.ac.ir The structural diversity of pyrazole derivatives enables the synthesis of molecules with specific properties required for high-performance applications. mdpi.com

Pyrazole-Based Organic Semiconductors

There is growing interest in pyrazole derivatives for the development of organic semiconducting materials used in electronic devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ijcce.ac.irnih.gov The electron-rich pyrazole unit can function effectively in donor-acceptor type materials, which are crucial for charge transport. ijcce.ac.ir Pyrazole derivatives have been investigated as hole transport materials due to their strong electron-donating nature and good hole transfer ability. ijcce.ac.ir

Researchers have synthesized novel oligo-pyrazoles and prepared thin films from them. nih.govresearchgate.net The optical properties of these films, such as their absorbance, transmittance, and optical band gap (Eg), have been determined. nih.gov Low optical band gap values are desirable for photovoltaic applications, and some synthesized oligo-pyrazole films have exhibited Eg values as low as 1.426 eV, making them promising candidates for use in solar cells. nih.gov Furthermore, porous organic polymers (POPs) based on pyrazole monomers have been developed that exhibit semiconductor properties and have shown potential in photocatalytic applications. acs.org

The optical band gaps of various oligo-pyrazole thin films are presented below.

| Material | Film Thickness (μm) | Optical Band Gap (Eg, eV) | Reference |

|---|---|---|---|

| Oligo-pyrazole Film | 20 | 1.426 | nih.gov |

| Oligo-pyrazole Film | 21 | 1.537 | nih.gov |

| Oligo-pyrazole Film | 24 | 1.648 | nih.gov |

Exploration in the Synthesis of Synthetic Fibers

Pyrazole derivatives have found a niche in the textile industry, primarily as dyes for synthetic fibers and as functional finishes. researchgate.netnih.govresearchgate.net Specifically, a class of compounds known as pyrazole disperse dyes has been synthesized and applied to hydrophobic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET), polylactic acid (PLA), and polyamide. researchgate.netresearchgate.net These dyes can impart a range of yellow-red shades and generally show good to excellent color fastness properties, which are commercially acceptable. researchgate.netresearchgate.net

In addition to dyeing, pyrazole-based compounds are explored for creating functional textiles. For example, pyrazole derivatives have been encapsulated into emulsions for finishing cotton fabrics to impart antimicrobial properties. nih.gov There is also research suggesting that specific pyrazole structures, such as 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol, could be directly exploited in the synthesis of synthetic fibers, indicating a potential future role beyond surface treatment and coloration. scispace.com

Coordination Complexes with Specific Magnetic Properties (e.g., Single-Ion Magnets)

The pyrazole framework is a highly effective ligand for coordinating with metal ions to create materials with specific magnetic behaviors, notably Single-Ion Magnets (SIMs). SIMs are individual metal complexes that exhibit slow magnetic relaxation, a property that could be foundational for future applications in high-density data storage and spintronics. researchgate.net The magnetic properties of these complexes, particularly the magnetic anisotropy, are highly dependent on the geometry of the primary coordination sphere around the metal ion. rsc.org

Research has shown that cobalt(II) complexes with pyrazole-based ligands are prominent candidates for SIMs, as they often exhibit the necessary high magnetic anisotropy and a significant energy barrier for magnetization reversal. researchgate.netccsenet.org For instance, a coordination polymer incorporating a cobalt(II) ion, a pyrazole-based ligand, and a 4,4'-bipyridine (B149096) spacer was found to display field-induced slow relaxation of magnetization, a characteristic of SIM behavior. researchgate.net Similarly, lanthanide ions, such as dysprosium(III), have been used to create SIMs. A systematic study of dysprosium(III) complexes with various pyrazolate-based ligands demonstrated that while the bidentate-chelating nature of the pyrazolate can impact the ideal geometry, variations in substituents on the pyrazole ring are effective in tuning the magnetic relaxation behavior. rsc.org

The 1,5-Diphenyl-1H-pyrazol-4-ol scaffold, with its potential for keto-enol tautomerism and multiple coordination sites (the hydroxyl group and the pyrazole nitrogen atoms), offers a tunable platform for creating such complexes. The steric and electronic properties imparted by the two phenyl groups can be leveraged to control the coordination environment around a metal center, thereby influencing the resulting magnetic anisotropy. While research often focuses on a range of substituted pyrazoles, the principles derived from these studies are applicable to the design of this compound-based SIMs. rsc.orgccsenet.org

Bioorthogonal Chemistry and Click Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. "Click" reactions are a subset of these transformations, characterized by high yields, selectivity, and mild reaction conditions. nih.govrsc.org The pyrazole scaffold has become a significant focus in the development of new bioorthogonal tools.

The 4H-pyrazole scaffold (the tautomeric form of pyrazol-4-ol) is an emerging class of reagent for click chemistry. nih.govrsc.orgnih.gov These compounds can function as dienes in Diels-Alder reactions. A key challenge in developing bioorthogonal reagents is achieving a balance between reactivity and stability in physiological environments. nih.gov Early work demonstrated that fluorinating the C4 position of the 4H-pyrazole ring could dramatically increase its reactivity as a Diels-Alder diene, eliminating the need for acid catalysis which is incompatible with living systems. mdpi.com This enhanced reactivity is attributed to the induction of hyperconjugative antiaromaticity, which destabilizes the diene and lowers the activation energy for the cycloaddition. mdpi.commit.edu However, this increased reactivity often comes at the cost of reduced stability in the presence of biological nucleophiles. mdpi.com

This has led researchers to explore other substitutions. The 4-oxo-substituted 4H-pyrazoles, which are the keto-tautomers of pyrazol-4-ols like this compound, represent a significant advancement. nih.gov These compounds have been developed as highly effective bioorthogonal reagents that combine rapid reactivity with enhanced physiological stability. nih.govresearchgate.net

The utility of pyrazol-4-ols in bioorthogonal chemistry stems from their ability to exist in equilibrium with their 4-oxo-4H-pyrazole tautomers. It is this 4-oxo form that acts as a potent diene in inverse-electron-demand Diels-Alder reactions with strained dienophiles, such as cyclooctynes like bicyclo[6.1.0]non-4-yne (BCN). nih.govnih.gov

The rapid reactivity of 4-oxo-4H-pyrazoles is attributed to a combination of factors including antiaromaticity, predistortion of the ring into a conformation resembling the transition state, and spirocyclization effects. nih.govrsc.org Research comparing different 4-oxo-4H-pyrazoles has quantified their reaction rates. For example, one optimized 4-oxo-4H-pyrazole (OSP) was found to react with BCN with a second-order rate constant of 0.17 M⁻¹s⁻¹, a reactivity level comparable to commonly used strain-promoted azide-alkyne cycloadditions. nih.govrsc.org This demonstrates that the pyrazol-4-ol/4-oxo-pyrazole system is a highly effective platform for bioorthogonal ligations.

| 4H-Pyrazole Derivative | Description | Second-Order Rate Constant (k) with BCN (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| OSP (an oxo-substituted pyrazole) | Most reactive of the tested 4-oxo-4H-pyrazoles | 0.17 | nih.gov, rsc.org |

| MHP (an oxo-substituted pyrazole) | Another 4-oxo-4H-pyrazole derivative | 0.030 | rsc.org |

| EKP (an oxo-substituted pyrazole) | Another 4-oxo-4H-pyrazole derivative | 0.030 | rsc.org |

| DFP (4,4-difluoro-3,5-diphenyl-4H-pyrazole) | Highly reactive fluorinated pyrazole | Significantly more reactive than oxo-pyrazoles but less stable | mdpi.com |

For a bioorthogonal reagent to be truly useful, it must not only react quickly and selectively with its target but also remain stable and inert in the complex environment of a living cell or organism. nih.gov A significant drawback of the highly reactive fluorinated 4H-pyrazoles (like DFP) is their instability in the presence of biological nucleophiles, such as the abundant antioxidant glutathione (B108866). mdpi.com

In contrast, 4-oxo-4H-pyrazoles have demonstrated markedly superior stability under physiological conditions. nih.govresearchgate.netresearchgate.net Studies have shown that while fluorinated dienes like MFP (4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole) and DFP degraded completely when incubated in a biomimetic glutathione solution, several 4-oxo-4H-pyrazoles (MHP, OSP, EKP) showed no degradation under the same conditions. nih.govmdpi.com Furthermore, the optimized reagent OSP displayed high stability in cell culture medium and HeLa cell lysate over 24 hours at 37 °C, underscoring its suitability for applications in chemical biology. nih.govresearchgate.net This favorable balance of high Diels-Alder reactivity and excellent physiological stability makes 4-oxo-4H-pyrazoles, and by extension their pyrazol-4-ol precursors, powerful tools for studying biological systems. nih.govrsc.org

| 4H-Pyrazole Derivative | % Remaining After 8h Incubation | Reference |

|---|---|---|

| MHP (an oxo-substituted pyrazole) | ~100% | nih.gov |

| OSP (an oxo-substituted pyrazole) | ~100% | nih.gov |

| EKP (an oxo-substituted pyrazole) | ~100% | nih.gov |

| MFP (4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole) | 0% | nih.gov, mdpi.com |

| DFP (4,4-difluoro-3,5-diphenyl-4H-pyrazole) | 0% | nih.gov, mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.